2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)piperidine. This can be achieved through the reaction of piperidine with trifluoromethylating agents under controlled conditions.
Aromatic Substitution: The next step involves the introduction of the chloro groups onto the benzene ring. This can be done via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The final step is the coupling of the piperidine intermediate with the chlorinated benzene derivative to form the desired benzamide. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interaction with biological systems, potentially leading to the development of new drugs.
Medicine: Its unique structure makes it a candidate for drug discovery, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chlorophenyl)-4-piperidin-1-ylbenzamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide: Lacks one of the chloro groups, potentially altering its reactivity and interactions.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F3N2O/c20-15-3-1-2-4-17(15)25-18(27)14-6-5-13(11-16(14)21)26-9-7-12(8-10-26)19(22,23)24/h1-6,11-12H,7-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBIAJBADNAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.